molecular formula C19H24N2OS B4976331 N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide

N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide

Cat. No.: B4976331
M. Wt: 328.5 g/mol
InChI Key: IRYIDAVXVSLPTO-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both an azepane ring and a thiophene moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Moiety: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the 2-Ethylphenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form secondary amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azepane derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The azepane ring may facilitate binding to specific sites, while the thiophene moiety may enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenyl)-2-(thiophen-2-YL)azepane-1-carboxamide: Lacks the ethyl group on the phenyl ring.

    N-(2-Ethylphenyl)-2-(furan-2-YL)azepane-1-carboxamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide is unique due to the presence of both an ethyl-substituted phenyl ring and a thiophene ring. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-2-15-9-5-6-10-16(15)20-19(22)21-13-7-3-4-11-17(21)18-12-8-14-23-18/h5-6,8-10,12,14,17H,2-4,7,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYIDAVXVSLPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCCCCC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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